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molecular formula C12H14Cl2O4S B8415821 Diethyl 2-[(2,5-dichloro-3-thienyl)methyl]malonate

Diethyl 2-[(2,5-dichloro-3-thienyl)methyl]malonate

Cat. No. B8415821
M. Wt: 325.2 g/mol
InChI Key: DVFSISOYOLHOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048880

Procedure details

To a stirred solution of sodium hydride (60% oil dispersion, 7.6 g, 190 mmol) in DMF (32 mL) was added a solution of diethyl malonate (35.2 g, 220 mmol) in THF (120 mL) at 0° C. and the mixture was stirred for 30 min at 0° C. To the mixture was added a solution of 3-(bromomethyl)-2,5-dichlorothiophene (26.9 g, 110 mmol) in THF (50 mL) at -35° C. over 1.5 hours. After stirring at -35° C. for 2 hours, the reaction mixture was poured into water and the whole extracted with ethyl acetate (200 mL×3). The combined organic layer was washed with water (200 mL), brine (200 mL), dried over MgSO4 and concentrated in vacuo. Fractionally distillation of the residue under reduced pressure (bp 150° C., 1.0 mmHg) provided the subtitle compound (28.6 g, 80% yield).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[CH:20]=[C:19]([Cl:21])[S:18][C:17]=1[Cl:22].O>CN(C=O)C.C1COCC1>[Cl:22][C:17]1[S:18][C:19]([Cl:21])=[CH:20][C:16]=1[CH2:15][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.9 g
Type
reactant
Smiles
BrCC1=C(SC(=C1)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at -35° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the whole extracted with ethyl acetate (200 mL×3)
WASH
Type
WASH
Details
The combined organic layer was washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Fractionally distillation of the residue under reduced pressure (bp 150° C., 1.0 mmHg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1SC(=CC1CC(C(=O)OCC)C(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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